
3-hydroxyicosanoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxyicosanoyl-CoA is a 3-hydroxy fatty acyl-CoA in which the 3-hydroxy fatty acyl group is specified as 3-hydroxyicosanoyl. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a 3-hydroxy fatty acyl-CoA and a long-chain fatty acyl-CoA. It derives from a 3-hydroxyicosanoic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
1. Biotechnological Production of Chemicals
3-Hydroxypropionic acid (3-HP), derived from pathways involving 3-hydroxyicosanoyl-CoA, is a valuable platform chemical used in the production of various commodity chemicals like acrylic acid and acrylamide. The fermentative production of 3-HP is a focus of biotechnological advancements, aiming to provide sustainable alternatives to petrochemical feedstocks. Yeast, particularly Saccharomyces cerevisiae, has been engineered to produce 3-HP, demonstrating the organism's potential as a bio-factory for bio-based 3-HP and related chemicals. The production process has been optimized by increasing the availability of the precursor malonyl-CoA and coupling production with an increased NADPH supply, significantly improving 3-HP production (Chen et al., 2014; Liu et al., 2016; Liu et al., 2017).
2. Bio-based Plastic Production
3-Hydroxypropionic acid (3-HP) is also a precursor in the production of biodegradable plastics. Cyanobacteria, for instance, have been modified to fix CO2 and directly produce 3-HP from sunlight and CO2, indicating the potential for photosynthetic production of this valuable chemical. These innovations demonstrate the feasibility of manufacturing biodegradable materials directly from renewable resources, reducing dependency on fossil fuels (Wang et al., 2016).
3. Metabolic Pathway Optimization
The metabolic pathway for the production of 3-HP, involving enzymes like malonyl-CoA reductase, has been a subject of extensive study to optimize the yield of 3-HP. Strategies such as enzyme screening and engineering, carbon flux redirection, and increasing the supply of energy and cofactors have been employed to enhance the production of 3-HP in organisms like E. coli, yeast, and cyanobacteria. These efforts aim to create efficient microbial production systems that can rival or surpass traditional chemical production methods in terms of yield and cost-effectiveness (Liu et al., 2017; Ji et al., 2018).
4. Biopolymer Production
Poly-3-hydroxyalkanoates (P(3HA)s), biopolymers produced from 3-hydroxyacyl-CoA monomers, have gained attention for their potential as biodegradable alternatives to petrochemical-derived plastics. Engineering efforts focus on enhancing the activity and substrate specificity of enzymes like PHA synthase (PhaC) involved in the production of P(3HA)s. These biopolymers have diverse applications, including commodity plastics, fishing lines, and medical uses, highlighting the importance of 3-hydroxyacyl-CoA monomers in sustainable material production (Nomura & Taguchi, 2007).
Propriétés
Formule moléculaire |
C41H74N7O18P3S |
|---|---|
Poids moléculaire |
1078.1 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyicosanethioate |
InChI |
InChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29?,30-,34-,35-,36+,40-/m1/s1 |
Clé InChI |
KNSVYMFEJLUJST-MJMSVFGZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



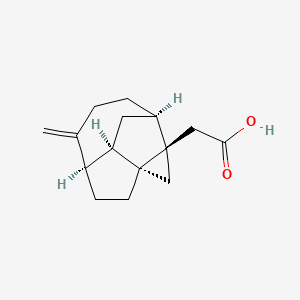
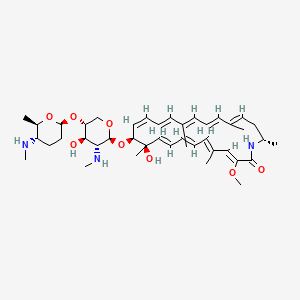
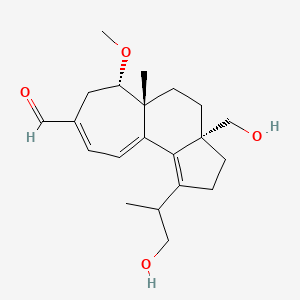
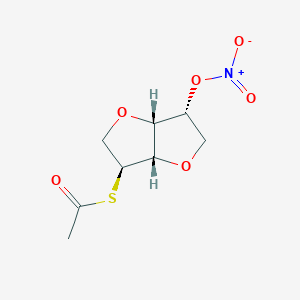
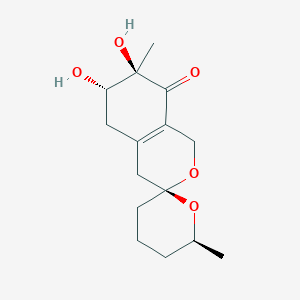

![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
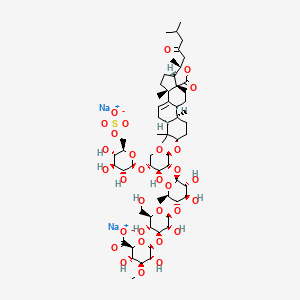
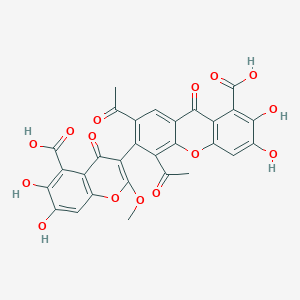
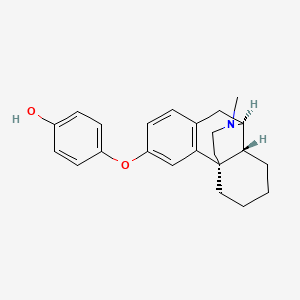
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)
![2-[4-[(1Z)-1-Hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol](/img/structure/B1264202.png)
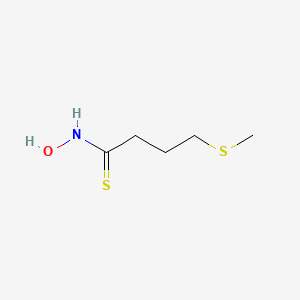
![2,4-Dimethyl-6-phenyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1264208.png)